

# "<sup>1</sup>H NMR spectrum of methyl 3-methylbenzoate"

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## Compound of Interest

Compound Name: Methyl 3-methylbenzoate

Cat. No.: B1205846

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An In-depth Technical Guide to the <sup>1</sup>H NMR Spectrum of **Methyl 3-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the <sup>1</sup>H Nuclear Magnetic Resonance (NMR) spectrum of **methyl 3-methylbenzoate**. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals.

## Spectral Data Summary

The <sup>1</sup>H NMR spectrum of **methyl 3-methylbenzoate** is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts ( $\delta$ ) are influenced by the electronic effects of the methyl and methoxycarbonyl substituents on the benzene ring. The quantitative data, compiled from various sources, are summarized in the table below. The spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment	Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Integration	Coupling Constant (J) / Hz
H-2	~7.82	Singlet (or narrow triplet)	1H	-
H-4	~7.33	Triplet	1H	~7.6
H-5	~7.33	Multiplet	1H	-
H-6	~7.80	Doublet of doublets	1H	~7.6, ~1.5
O-CH <sub>3</sub> (Ester)	~3.91	Singlet	3H	-
Ar-CH <sub>3</sub> (Aromatic)	~2.41	Singlet	3H	-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.<sup>[1][2]</sup>

## Experimental Protocol

This section outlines a standard procedure for acquiring the <sup>1</sup>H NMR spectrum of **methyl 3-methylbenzoate**.

### 2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of high-purity **methyl 3-methylbenzoate**.
- **Solvent Addition:** Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

## 2.2. NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- **Insertion and Locking:** Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
- **Shimming:** Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical spectral lines.
- **Acquisition Parameters (Typical for 400 MHz):**
  - **Pulse Sequence:** Standard single-pulse sequence (e.g., 'zg30').
  - **Spectral Width:** 12-16 ppm (e.g., -2 to 14 ppm).
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 8-16 scans to achieve a good signal-to-noise ratio.
  - **Temperature:** 298 K (25 °C).

## 2.3. Data Processing

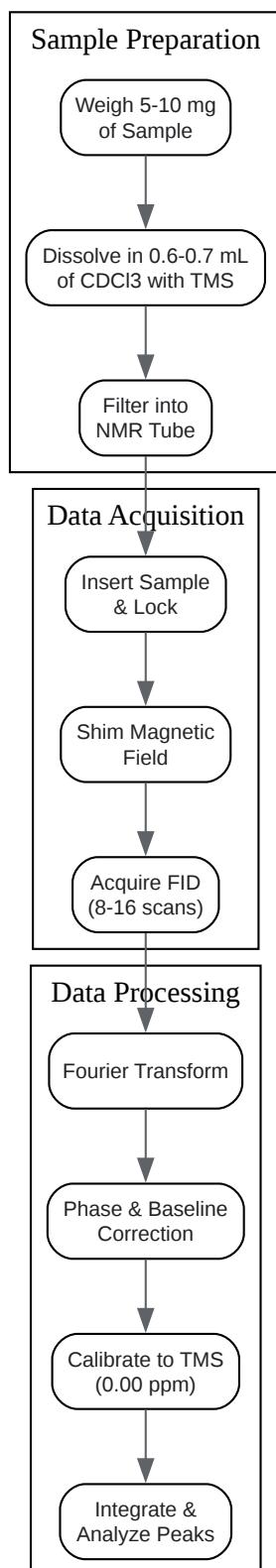
- **Fourier Transform:** Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).
- **Phasing:** Manually or automatically phase correct the spectrum to obtain a flat baseline.
- **Baseline Correction:** Apply a baseline correction algorithm to ensure accurate integration.
- **Calibration:** Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- **Integration:** Integrate the signals to determine the relative number of protons for each resonance.

- Peak Picking: Identify the chemical shift of each peak and multiplet.
- Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

## Visualization of Proton Environments and NMR Signals

The following diagrams illustrate the molecular structure of **methyl 3-methylbenzoate** and the logical relationship between its distinct proton environments and their corresponding signals in the  $^1\text{H}$  NMR spectrum.

Caption: Molecular structure and  $^1\text{H}$  NMR signal assignments for **methyl 3-methylbenzoate**.



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Caption: Experimental workflow for  $^1\text{H}$  NMR analysis.

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## References

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